4-Dipropylamino-cyclohex-1-enecarbonitrile
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Overview
Description
4-Dipropylamino-cyclohex-1-enecarbonitrile is a small molecular compound with the chemical formula C13H22N2. It is known for its unique structure, which includes a cyclohexene ring substituted with a dipropylamino group and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dipropylamino-cyclohex-1-enecarbonitrile typically involves the reaction of cyclohexene with dipropylamine and a suitable nitrile source. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Dipropylamino-cyclohex-1-enecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
4-Dipropylamino-cyclohex-1-enecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored as a potential therapeutic agent in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Dipropylamino-cyclohex-1-enecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Cyclohexene-1-carbonitrile
- 1-Cyanocyclohexene
- Cyclohexene-1-carboxylic acid
Comparison: 4-Dipropylamino-cyclohex-1-enecarbonitrile is unique due to its dipropylamino substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22N2 |
---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
4-(dipropylamino)cyclohexene-1-carbonitrile |
InChI |
InChI=1S/C13H22N2/c1-3-9-15(10-4-2)13-7-5-12(11-14)6-8-13/h5,13H,3-4,6-10H2,1-2H3 |
InChI Key |
WKFNOWSGTCBYBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CCC(=CC1)C#N |
Origin of Product |
United States |
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